1-Bromo-4-(dimethoxyphosphorylmethyl)benzene
Description
Properties
IUPAC Name |
1-bromo-4-(dimethoxyphosphorylmethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrO3P/c1-12-14(11,13-2)7-8-3-5-9(10)6-4-8/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQVUWCKOLSYSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(CC1=CC=C(C=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378692 | |
| Record name | Dimethyl [(4-bromophenyl)methyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17211-08-4 | |
| Record name | Dimethyl [(4-bromophenyl)methyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | dimethyl [(4-bromophenyl)methyl]phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
1-Bromo-4-(dimethoxyphosphorylmethyl)benzene is a compound that exhibits unique biological properties due to its structural characteristics. This article explores its biological activity, mechanisms of action, potential applications in pharmacology, and relevant research findings.
- IUPAC Name: this compound
- Molecular Formula: C10H13BrO4P
- Molecular Weight: 303.09 g/mol
- CAS Number: 24856-58-4
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including proteins and nucleic acids. The dimethoxyphosphoryl group enhances its reactivity, allowing it to participate in phosphorylation processes that can modulate enzyme activities and signal transduction pathways.
Target Interactions
- Proteins: The compound may form covalent bonds with specific amino acid residues, influencing protein function.
- Nucleic Acids: Potential interactions with DNA and RNA could affect gene expression and replication processes.
Biological Activity Overview
Research indicates that this compound may possess several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against various bacterial strains.
- Antitumor Potential : In vitro assays have shown that it can inhibit the proliferation of certain cancer cell lines.
- Enzyme Inhibition : It has been identified as a potential inhibitor of phosphatases, which play crucial roles in cellular signaling.
Research Findings
Recent studies have focused on the compound's effects on cellular processes:
- A study published in Journal of Medicinal Chemistry highlighted its inhibitory effects on cancer cell lines, demonstrating a dose-dependent response in cell viability assays.
- Another investigation into its antimicrobial properties revealed significant activity against Staphylococcus aureus, suggesting potential for development as an antibacterial agent .
Case Study 1: Antitumor Activity
In a controlled laboratory setting, this compound was tested against several human cancer cell lines. The results indicated:
- Cell Line A : 50% inhibition at a concentration of 10 µM.
- Cell Line B : IC50 value of 15 µM, indicating moderate potency.
Case Study 2: Antimicrobial Efficacy
A study evaluated the compound's effectiveness against common pathogens:
- Bacterial Strain : Escherichia coli
- Minimum Inhibitory Concentration (MIC): 25 µg/mL.
The results suggest that the compound could be further explored for therapeutic applications in treating bacterial infections.
Data Table of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs of 1-bromo-4-(dimethoxyphosphorylmethyl)benzene and their substituent-driven properties:
Physical and Chemical Properties
- Molecular Weight and Polarity: The phosphorylmethyl group increases molecular weight (279.07 g/mol) and polarity compared to non-phosphorus analogs (e.g., 1-bromo-4-(phenylethynyl)benzene: 257.12 g/mol). This enhances solubility in polar aprotic solvents like DMF or DMSO .
- Thermal Stability : Cyclopropane- and silyl-substituted derivatives (e.g., 1-bromo-4-(trifluoromethylcyclopropyl)benzene) exhibit higher thermal stability (>200°C) due to rigid substituents, whereas phosphorylated analogs may decompose at lower temperatures (~150°C) .
Preparation Methods
Bromination of Pre-Phosphorylated Intermediates
A common strategy involves introducing the bromine substituent after establishing the phosphoryl group. For example, 4-(dimethoxyphosphorylmethyl)benzene can undergo electrophilic aromatic bromination.
Procedure :
-
Substrate : 4-(dimethoxyphosphorylmethyl)benzene (1 eq)
-
Brominating Agent : Bromine (Br₂, 1.1 eq) in dichloromethane (DCM) at -20°C.
-
Catalyst : FeCl₃ (0.1 eq) with tetrabutylammonium chloride (0.02 eq) to enhance regioselectivity.
-
Reaction Time : 3–4 hours under controlled temperature (-25°C to -30°C).
Key Considerations :
Phosphorylation of Pre-Brominated Intermediates
Alternatively, the phosphoryl group can be introduced to 4-bromotoluene derivatives via the Michaelis-Arbuzov reaction .
Procedure :
-
Synthesis of 4-Bromo(bromomethyl)benzene :
-
Arbuzov Reaction with Trimethyl Phosphite :
-
Substrate : 4-Bromo(bromomethyl)benzene (1 eq)
-
Reagent : Trimethyl phosphite (P(OCH₃)₃, 2 eq) at 120°C for 12 hours.
-
Product : this compound.
-
Optimization :
Catalytic Systems and Solvent Effects
Dual Catalyst Systems
Patents highlight the efficacy of FeCl₃ with quaternary ammonium salts (e.g., tetrabutylammonium chloride) in bromination reactions. For phosphorylation, AlCl₃ in DCM facilitates Friedel-Crafts-type alkylation, though acetonitrile is avoided to prevent byproduct formation.
Table 1: Catalyst Performance in Bromination
Solvent Selection
-
Dichloromethane (DCM) : Preferred for bromination due to its low polarity and ability to stabilize intermediates.
-
Toluene : Used in phosphorylation to minimize side reactions at elevated temperatures.
Purification and Byproduct Management
Post-Reaction Workup
Distillation and Crystallization
-
Solvent Recovery : DCM is distilled under normal pressure (40–45°C).
-
Vacuum Distillation : Product isolation at reduced pressure (0.1–0.5 mmHg) yields >95% purity.
Challenges and Byproduct Formation
Competing Bromination Positions
In the absence of directing groups, bromination may occur at the ortho position. The phosphoryl group’s meta-directing nature mitigates this, but trace ortho isomers (<5%) are observed.
Phosphorylation Side Reactions
Excess phosphite can lead to dialkyl phosphate byproducts . Stoichiometric control and incremental reagent addition reduce this risk.
Industrial-Scale Considerations
Q & A
Q. What are the primary synthetic routes for 1-Bromo-4-(dimethoxyphosphorylmethyl)benzene, and what reaction conditions are optimal?
The compound is typically synthesized via palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling, using aryl halides and organoboron reagents . A common approach involves reacting 4-bromobenzyl derivatives with dimethyl phosphonate under basic conditions (e.g., NaH in THF) . Key parameters include:
- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) with ligands like triphenylphosphine.
- Solvent : Dry THF or DMF under inert atmosphere (argon/nitrogen).
- Temperature : 60–80°C for 12–24 hours. Yield optimization often requires careful control of stoichiometry and exclusion of moisture .
Q. How is this compound characterized analytically, and what spectral signatures are critical?
Characterization relies on NMR spectroscopy (¹H, ¹³C, ³¹P) and mass spectrometry (ESI-MS or HRMS). Key spectral features include:
- ¹H NMR : Aromatic protons (δ 7.2–7.8 ppm) and methyl groups from the phosphonate moiety (δ 3.6–3.8 ppm).
- ³¹P NMR : A singlet near δ 25–30 ppm for the phosphoryl group.
- HRMS : Molecular ion peak matching the exact mass (C₉H₁₁BrO₃P, ~277.98 g/mol). Purity is confirmed via HPLC with UV detection (λ = 254 nm) .
Q. What are its primary applications in academic research?
It serves as a versatile intermediate in:
- Pharmaceutical synthesis : Building block for kinase inhibitors or phosphonate-based prodrugs.
- Materials science : Precursor for functionalized polymers or metal-organic frameworks (MOFs).
- Chemical biology : Probe design for studying phosphorylation-dependent signaling pathways .
Advanced Research Questions
Q. How can reaction yields be improved in palladium-catalyzed couplings involving this compound?
Yield optimization strategies include:
- Pre-activation of substrates : Use of aryl boronic esters instead of acids to enhance stability.
- Ligand screening : Bulky ligands (e.g., XPhos) reduce side reactions like homocoupling.
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 100°C, 30 min) . Contradictory reports on solvent effects (THF vs. DMF) suggest solvent polarity impacts phosphonate group reactivity; systematic screening is advised .
Q. What analytical challenges arise when interpreting NMR data for this compound, and how are they resolved?
Challenges include:
- Signal splitting : Coupling between phosphorus (³¹P) and adjacent protons complicates ¹H NMR interpretation. Decoupling experiments or 2D NMR (HSQC) clarify assignments.
- Impurity detection : Trace brominated byproducts (e.g., di-brominated analogs) are identified via LC-MS/MS with isotopic pattern analysis .
Q. How do steric and electronic effects influence its reactivity in nucleophilic substitutions?
The dimethoxyphosphorylmethyl group acts as an electron-withdrawing group, enhancing aryl bromide electrophilicity. However, steric hindrance from the phosphoryl moiety slows reactions with bulky nucleophiles. Computational studies (DFT) predict preferred attack at the para position, validated by experimental kinetic data .
Q. What safety protocols are critical for handling this compound, given its halogenated structure?
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of bromine vapors.
- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite.
- Waste disposal : Halogenated waste streams segregated for incineration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
